An In-depth Technical Guide to the Structure of 2,2-Diphenylbutyric Acid
An In-depth Technical Guide to the Structure of 2,2-Diphenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylbutyric acid is a carboxylic acid characterized by a unique structural motif: a quaternary α-carbon to which two phenyl groups, an ethyl group, and a carboxyl group are attached. This geminal diphenyl substitution imparts significant steric and electronic effects, influencing the molecule's conformation, reactivity, and biological activity. Understanding the intricate details of its structure is paramount for its application in medicinal chemistry and drug development, where precise molecular architecture dictates therapeutic efficacy.
Chemical Structure and Identification
The core structure of 2,2-Diphenylbutyric acid is defined by a butyric acid backbone with two phenyl substituents at the C2 position. This arrangement distinguishes it from its isomers, such as 2-phenylbutyric acid and 4-phenylbutyric acid, which have demonstrated distinct pharmacological profiles.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2,2-Diphenylbutanoic acid |
| CAS Number | 4226-57-7[1] |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| SMILES | CCC(C(O)=O)(c1ccccc1)c1ccccc1 |
graph "2_2_Diphenylbutyric_acid_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.5,0.5!"]; C3 [label="C", pos="-2.8,0!"]; C4 [label="C", pos="-4.1,-0.5!"]; C_alpha [label="Cα", pos="1.5,0.5!"]; O1 [label="O", pos="1.8,1.8!"]; O2 [label="OH", pos="2.8,-0.2!"]; C_Et1 [label="CH₂", pos="0,-1.5!"]; C_Et2 [label="CH₃", pos="-1.3,-2!"]; // Phenyl Ring 1 C_Ph1_1 [label="C", pos="3,1.5!"]; C_Ph1_2 [label="C", pos="4,2.5!"]; C_Ph1_3 [label="C", pos="5,2!"]; C_Ph1_4 [label="C", pos="5.5,0.8!"]; C_Ph1_5 [label="C", pos="4.5,-0.2!"]; C_Ph1_6 [label="C", pos="3.5,0.3!"]; // Phenyl Ring 2 C_Ph2_1 [label="C", pos="1.8,-1.5!"]; C_Ph2_2 [label="C", pos="2.8,-2.5!"]; C_Ph2_3 [label="C", pos="4,-2.2!"]; C_Ph2_4 [label="C", pos="4.5,-1!"]; C_Ph2_5 [label="C", pos="3.5,-0!"]; C_Ph2_6 [label="C", pos="2.5,-0.5!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C1 -- C_alpha; C_alpha -- O1 [style=dashed]; C_alpha -- O2; C1 -- C_Et1; C_Et1 -- C_Et2; C1 -- C_Ph1_6; C_Ph1_1 -- C_Ph1_2; C_Ph1_2 -- C_Ph1_3; C_Ph1_3 -- C_Ph1_4; C_Ph1_4 -- C_Ph1_5; C_Ph1_5 -- C_Ph1_6; C_Ph1_6 -- C_Ph1_1; C1 -- C_Ph2_5; C_Ph2_1 -- C_Ph2_2; C_Ph2_2 -- C_Ph2_3; C_Ph2_3 -- C_Ph2_4; C_Ph2_4 -- C_Ph2_5; C_Ph2_5 -- C_Ph2_6; C_Ph2_6 -- C_Ph2_1;
}
Caption: 2D Chemical Structure of 2,2-Diphenylbutyric acid.
Physicochemical Properties
The physicochemical properties of 2,2-Diphenylbutyric acid are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific isomer is limited, properties can be estimated based on its structure and data from similar compounds.
| Property | Value (Estimated) | Reference/Justification |
| Melting Point | ~130-150 °C | Higher than 2-phenylbutyric acid (39-42 °C) due to increased molecular weight and steric hindrance. 4-Bromo-2,2-diphenylbutyric acid has a melting point of 131 °C (dec.).[2] |
| Boiling Point | > 300 °C | Significantly higher than 2-phenylbutyric acid (270-272 °C) due to increased molecular weight. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | The two non-polar phenyl groups dominate the molecule's polarity. Similar phenyl-substituted carboxylic acids exhibit this trend.[3] |
| pKa | ~4-5 | Typical range for carboxylic acids. The electron-withdrawing phenyl groups may slightly increase acidity compared to butyric acid. |
Synthesis of 2,2-Diphenylbutyric Acid
A common and logical synthetic route to 2,2-Diphenylbutyric acid involves the alkylation of a diphenylacetonitrile precursor followed by hydrolysis of the nitrile group. This multi-step process offers a reliable method for obtaining the target compound.
Experimental Protocol
Step 1: Alkylation of Diphenylacetonitrile
This step introduces the ethyl group at the α-position of diphenylacetonitrile. The reaction proceeds via the formation of a resonance-stabilized carbanion, which then acts as a nucleophile.
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Reactants: Diphenylacetonitrile, a strong base (e.g., Sodium Amide - NaNH₂ or Sodium Hydride - NaH), and an ethylating agent (e.g., Ethyl Iodide or Ethyl Bromide).
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Solvent: Anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
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Procedure:
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To a solution of diphenylacetonitrile in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base portion-wise at a controlled temperature (typically 0 °C to room temperature) to generate the diphenylacetonitrile anion.
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Once the deprotonation is complete, add the ethylating agent dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-diphenylbutyronitrile.
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Step 2: Hydrolysis of 2,2-Diphenylbutyronitrile
The final step involves the conversion of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
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Reactants: 2,2-Diphenylbutyronitrile, and either a strong acid (e.g., concentrated Hydrochloric Acid or Sulfuric Acid) or a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide).
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Solvent: Water, often with a co-solvent like ethanol to improve solubility.
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Procedure (Acidic Hydrolysis):
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Reflux the crude 2,2-diphenylbutyronitrile in a mixture of concentrated acid and water for several hours. The reaction progress can be monitored by TLC.
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After cooling, the product may precipitate. If not, extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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The crude 2,2-Diphenylbutyric acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
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Caption: Synthetic workflow for 2,2-Diphenylbutyric acid.
Structural Characterization
A comprehensive structural characterization of 2,2-Diphenylbutyric acid is essential for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methylene and methyl protons of the ethyl group, and the acidic proton of the carboxylic acid. Due to the chiral center at the α-carbon in many related phenylbutyric acid derivatives, diastereotopic protons may be observed, leading to more complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the quaternary α-carbon, the carbonyl carbon of the carboxylic acid, the carbons of the ethyl group, and the distinct carbons of the two phenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
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A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
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C-H stretching bands for the aromatic and aliphatic protons.
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C=C stretching bands for the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 240. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the alkyl chain. The presence of the two phenyl groups will likely lead to characteristic fragments corresponding to substituted benzene rings.
Potential Applications in Drug Development
While research specifically on 2,2-Diphenylbutyric acid is not as extensive as for its isomers, its structural similarity to other pharmacologically active phenylbutyric acids suggests potential therapeutic applications. Phenylbutyric acid derivatives are known to act as histone deacetylase (HDAC) inhibitors and chemical chaperones.
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HDAC Inhibition: As an HDAC inhibitor, 2,2-Diphenylbutyric acid could potentially modulate gene expression, a mechanism relevant in cancer therapy and the treatment of certain genetic disorders.
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Chemical Chaperone Activity: The bulky diphenyl groups may enable the molecule to act as a chemical chaperone, assisting in the proper folding of misfolded proteins and alleviating endoplasmic reticulum (ER) stress. This is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cystic fibrosis.
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Neuroprotective Effects: Several phenylbutyric acid derivatives have demonstrated neuroprotective properties. The unique stereochemistry of 2,2-Diphenylbutyric acid could lead to novel interactions with neurological targets, warranting further investigation for conditions like Alzheimer's and Parkinson's disease.
Further research is necessary to fully elucidate the specific biological activities and therapeutic potential of 2,2-Diphenylbutyric acid. Its distinct structure presents an opportunity for the development of novel therapeutic agents with potentially improved efficacy and selectivity.
